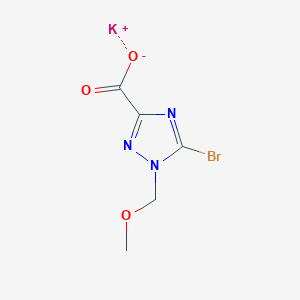
Dichlorocobalt;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorocobalt;triphenylphosphane, also known as dichlorobis(triphenylphosphine)cobalt(II), is a coordination compound with the formula ([(\text{C}_6\text{H}_5)_3\text{P}]_2\text{CoCl}_2). This compound is characterized by the presence of cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. It is commonly used in various catalytic processes and has significant applications in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorocobalt;triphenylphosphane can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an appropriate solvent such as ethanol or dichloromethane. The reaction typically proceeds under mild conditions, with the cobalt(II) chloride being dissolved in the solvent and then treated with an excess of triphenylphosphine. The resulting product is usually isolated by filtration and recrystallization to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorocobalt;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt, often resulting in the formation of cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different cobalt complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes.
Aplicaciones Científicas De Investigación
Dichlorocobalt;triphenylphosphane has a wide range of applications in scientific research, including:
Materials Science: The compound is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Medicinal Chemistry: Research has explored its potential use in the development of metal-based drugs and therapeutic agents.
Biological Studies: It serves as a model compound for studying the coordination chemistry of cobalt and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of dichlorocobalt;triphenylphosphane in catalytic processes involves the coordination of the cobalt center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, with common pathways including oxidative addition, reductive elimination, and ligand exchange .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar to dichlorocobalt;triphenylphosphane, this compound features nickel in the +2 oxidation state coordinated to two chloride ions and two triphenylphosphine ligands.
Dichlorobis(triphenylphosphine)palladium(II): This compound contains palladium in the +2 oxidation state with a similar coordination environment.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the cobalt center and triphenylphosphine ligands. These properties influence its reactivity and catalytic behavior, distinguishing it from similar compounds with different metal centers .
Propiedades
IUPAC Name |
dichlorocobalt;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPFIIIFJLFCE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2CoP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14126-40-0 |
Source


|
| Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8059518.png)








